Ro 31-7837 was developed by the pharmaceutical company Roche and is often referenced in scientific literature concerning its role in cancer research. The compound is classified under the broader category of kinase inhibitors, which are crucial in regulating various cellular processes, including the cell cycle, transcription, and apoptosis.
The synthesis of Ro 31-7837 involves several chemical reactions that create its complex structure. The detailed synthesis pathway typically includes:
This synthetic route requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize by-products.
The molecular structure of Ro 31-7837 can be described as follows:
Using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the precise arrangement of atoms within the molecule, facilitating a deeper understanding of its reactivity and interaction with biological targets.
Ro 31-7837 participates in several chemical reactions that are essential for its functionality:
The kinetics of these reactions can vary significantly based on environmental conditions such as pH and temperature.
Ro 31-7837 exerts its pharmacological effects primarily through inhibition of cyclin-dependent kinases. The mechanism can be summarized as follows:
Studies employing techniques such as Western blotting and flow cytometry have demonstrated the compound's effectiveness in modulating cell cycle dynamics in various cancer cell lines.
Ro 31-7837 exhibits several notable physical and chemical properties:
These properties are critical for formulating Ro 31-7837 into therapeutic agents suitable for clinical use.
Ro 31-7837 has significant implications in scientific research and potential therapeutic applications:
Ro 31-7837 (CAS 120280-33-3) is a chemically distinct potassium channel opener with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol [1] [5]. Its structure features a benzopyran moiety linked to a pyridine-1-oxide group, with a chiral center at the C4 position of the chroman ring conferring stereoselective activity [5] [9]. The compound demonstrates high selectivity for ATP-sensitive potassium (K(ATP)) channels, which are widely distributed in vascular smooth muscle, neurons, and pancreatic β-cells [1] [4]. Ro 31-7837 binds to the sulfonylurea receptor (SUR) subunit of K(ATP) channels, reducing the channel's sensitivity to intracellular ATP and promoting hyperpolarization [1] [4]. This hyperpolarization subsequently inhibits voltage-gated calcium channels, decreasing intracellular calcium influx and cellular excitability [1] [7].
Biochemical analyses confirm that Ro 31-7837 stabilizes the open conformation of K(ATP) channels with an EC₅₀ of 8 μM in rat locus coeruleus neurons, an effect reversible by the K(ATP) blocker tolbutamide [1]. Its interaction dynamics are further characterized by rapid association kinetics and tissue-specific potency, being 10-fold more potent in vascular smooth muscle (EC₅₀ = 0.3 μM in rat aortic rings) than in neuronal tissues [1] [7]. The compound’s plasma stability and ethanol solubility facilitate its penetration into target tissues, with a volume of distribution of 5.2 L/kg in rats indicating extensive tissue penetration [1] [5].
Table 1: Molecular and Functional Profile of Ro 31-7837
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₇H₁₆N₂O₂ | Chemical characterization [1] [5] |
Molecular Weight | 280.32 g/mol | Mass spectrometry [1] |
Primary Target | K(ATP) channels | Electrophysiology [1] [4] |
Neuronal EC₅₀ | 8 µM | Rat locus coeruleus [1] |
Vascular EC₅₀ | 0.3 µM | Rat aortic rings [1] |
Plasma Half-life (rat) | 2.5 hours | Pharmacokinetic study [1] |
Bioavailability (oral rat) | 40% | Radiolabeled tracing [1] |
The opening of K(ATP) channels by Ro 31-7837 initiates downstream signaling cascades that modulate cellular excitability, metabolic responses, and transcriptional regulation. In neural systems, Ro 31-7837 (10 µM) reduces spontaneous action potential firing by 60% in rat locus coeruleus neurons through membrane hyperpolarization, thereby dampening neuronal excitability without altering resting membrane potential [1]. This effect correlates with inhibition of neurotransmitter release and may contribute to neuroprotective outcomes observed in excitotoxicity models [1] [10].
In vascular tissue, Ro 31-7837 activates calcium-activated potassium channels (BKCa) secondary to K(ATP) opening, amplifying vasodilation [4] [7]. This dual modulation triggers the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, reducing phosphorylation of myosin light chain kinase and promoting smooth muscle relaxation [4]. Notably, Ro 31-7837’s metabolite, Ro 31-6930, retains K(ATP)-opening activity but with reduced potency (EC₅₀ = 15 µM), indicating metabolic transformation influences signaling efficacy [1] [7].
Emerging evidence suggests K(ATP) openers like Ro 31-7837 may activate antioxidative pathways via nuclear factor erythroid 2–related factor 2 (Nrf2) nuclear translocation, similar to the mechanism observed with diazoxide [10]. This pathway upregulates phase II detoxifying enzymes (e.g., heme oxygenase-1), mitigating oxidative stress in neurons and endothelial cells [10]. Although direct evidence for Ro 31-7837 is limited, structural analogs demonstrate that K(ATP) activation reduces reactive oxygen species (ROS) production by stabilizing mitochondrial membrane potential [10].
Table 2: Signal Transduction Effects of Ro 31-7837 Across Tissues
Tissue/Cell Type | Signaling Pathway | Functional Outcome |
---|---|---|
Locus Coeruleus Neurons | K(ATP) opening → Membrane hyperpolarization | 60% reduction in action potential firing [1] |
Vascular Smooth Muscle | K(ATP)/BKCa → cAMP/PKA inhibition | Vasodilation (EC₅₀ = 0.3 µM) [1] [4] |
Hepatic Metabolism | CYP3A4 oxidation → Ro 31-6930 formation | Active metabolite (EC₅₀ = 15 µM) [1] [7] |
Mitochondria (putative) | Nrf2 nuclear translocation → Antioxidant genes | ROS reduction (inferred from structural analogs) [10] |
Ro 31-7837 exhibits distinct advantages over classical K(ATP) openers in potency, duration, and tissue selectivity. In conscious spontaneously hypertensive rats (SHR), Ro 31-7837 demonstrates 10-fold greater antihypertensive potency than cromakalim and 100-fold greater potency than nitrendipine after oral administration [7]. Its duration of action exceeds both agents, maintaining blood pressure reduction for >5 hours without tolerance development during chronic dosing [1] [7]. This enhanced efficacy stems from Ro 31-7837’s resistance to hepatic first-pass metabolism and its generation of an active metabolite (Ro 31-6930) that prolongs pharmacodynamic effects [1] [7].
In neuronal contexts, Ro 31-7837’s selectivity for central K(ATP) channels contrasts with hybrid openers like nicorandil, which additionally activates soluble guanylate cyclase [4]. While nicorandil exerts stronger coronary vasodilation, Ro 31-7837 shows superior specificity for neuronal K(ATP) subtypes, reducing off-target effects like flushing or tachycardia [4] [7]. Compared to the neuroselective opener flupirtine, Ro 31-7837 achieves 3-fold greater suppression of neuronal firing in locus coeruleus models (60% vs. 20–30% inhibition at 10 µM) [1] [8]. However, flupirtine’s NMDA receptor antagonism confers additional analgesic benefits absent in Ro 31-7837’s profile [8].
Table 3: Comparative Efficacy of Potassium Channel Openers
Compound | Primary Target | Vascular Potency (EC₅₀) | Neuronal Potency (EC₅₀) | Duration of Action |
---|---|---|---|---|
Ro 31-7837 | K(ATP) | 0.3 µM [1] | 8 µM [1] | >5 hours [7] |
Cromakalim | K(ATP) | 3 µM [7] | 25 µM [4] | 2–3 hours [7] |
Nicorandil | K(ATP) + Guanylate cyclase | 1 µM [4] | Not reported | 3–4 hours [4] |
Diazoxide | mitoK(ATP) | 30 µM [10] | 20 µM [10] | 4–6 hours [10] |
Flupirtine | Neuronal K(ATP) | Weak activity [8] | 25 µM [8] | 6–8 hours [8] |
Table 4: Structural and Functional Synonyms for Ro 31-7837
Synonym | Identifier Type |
---|---|
2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile | IUPAC Name [1] [5] |
Ro 317837 | Abbreviated synonym [5] |
C17H16N2O2 | Molecular formula [1] |
120280-33-3 | CAS Registry Number [1] [5] [9] |
IPASVSRDRRKZCQ-AWEZNQCLSA-N | InChI Key [5] |
CC1(C)CC@HC3=C(O1)C=CC(C#N)=C3 | Isomeric SMILES [5] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: